![molecular formula C12H7ClN2S B1351817 4-氯-2-苯基噻吩[2,3-d]嘧啶 CAS No. 56843-80-2](/img/structure/B1351817.png)

4-氯-2-苯基噻吩[2,3-d]嘧啶

描述

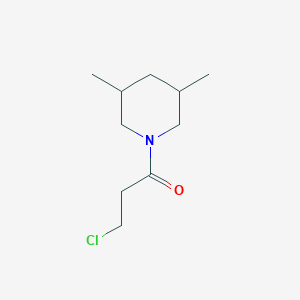

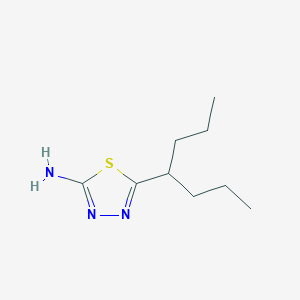

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C12H7ClN2S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .

Synthesis Analysis

The synthesis of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine and its derivatives often involves reactions with other compounds. For instance, one study reported the design and synthesis of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents . Another study discussed the synthesis of pyrimidine derivatives from α-methyl or α-methylene ketones .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine comprises a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom, which can participate in various chemical reactions .Chemical Reactions Analysis

4-Chloro-2-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions. For example, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It can also react with other compounds to form new derivatives with potential biological activities .Physical And Chemical Properties Analysis

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 246.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.科学研究应用

Anti-Inflammatory Applications

- Scientific Field: Pharmacology

- Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Protein Kinase Inhibition for Cancer Treatment

- Scientific Field: Oncology

- Summary of Application: Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

- Methods of Application: A novel 4-aminopyrido[2,3-d]pyrimidine derivative was recorded to inhibit tyrosine kinases in the B-cell receptor and demonstrated antiproliferative activity .

- Results or Outcomes: The derivative demonstrated antiproliferative activity toward 20 non-Hodgkin’s lymphomas (NHLs) cell lines with GI 50 ranging from 1.3 to 6.9 μM at 24 h, and 1.4 to 7.2 μM at 48 h .

Antimicrobial Activity

- Scientific Field: Microbiology

- Summary of Application: Pyrimidines have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains .

- Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .

- Results or Outcomes: Among the derivatives tested, some exhibited promising activity against microbial strains .

Antiviral Agents

- Scientific Field: Virology

- Summary of Application: Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown potential as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and virus being targeted .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antiviral agents has been noted .

Treatment of Inflammatory Diseases

- Scientific Field: Immunology

- Summary of Application: Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown potential for treating inflammatory diseases .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and disease being targeted .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives for treating inflammatory diseases has been noted .

Inhibition of Mitotic Kinesin for Cancer Treatment

- Scientific Field: Oncology

- Summary of Application: There has been interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .

- Methods of Application: Synthesis of monastrol was achieved via utilization of Lewis acid promoter, Yb (OTf)3 .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of monastrol as a chemotherapeutic for cancer has been noted .

Antioxidant Activity

- Scientific Field: Biochemistry

- Summary of Application: Pyrimidines and their derivatives have been described with a wide range of biological potential including antioxidant activity .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the antioxidant activity being targeted .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antioxidants has been noted .

Antituberculosis Activity

- Scientific Field: Microbiology

- Summary of Application: Thienopyrimidines, a class of compounds that includes 4-Chloro-2-phenylthieno[2,3-d]pyrimidine, are characterized by various therapeutic activities such as antitubercular activity .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the tuberculosis strain being targeted .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives for treating tuberculosis has been noted .

Anti-Avian Influenza Activity

- Scientific Field: Virology

- Summary of Application: Thienopyrimidines, a class of compounds that includes 4-Chloro-2-phenylthieno[2,3-d]pyrimidine, are characterized by various therapeutic activities such as anti-avian influenza activity .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the avian influenza strain being targeted .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives for treating avian influenza has been noted .

Antidiabetic Activity

- Scientific Field: Endocrinology

- Summary of Application: Pyrimidines and their derivatives have been described with a wide range of biological potential including antidiabetic activity .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the diabetic condition being targeted .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antidiabetic agents has been noted .

Antimalarial Activity

- Scientific Field: Parasitology

- Summary of Application: Pyrimidines and their derivatives have been described with a wide range of biological potential including antimalarial activity .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the malaria parasite being targeted .

- Results or Outcomes: While specific results or outcomes were not provided, the potential of these derivatives as antimalarial agents has been noted .

未来方向

The future research directions for 4-Chloro-2-phenylthieno[2,3-d]pyrimidine could involve further exploration of its biological activities and potential applications, particularly in the field of medicinal chemistry . The development of new derivatives and the investigation of their mechanisms of action could also be areas of interest .

属性

IUPAC Name |

4-chloro-2-phenylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXLJGJCKQEAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406177 | |

| Record name | 4-chloro-2-phenylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylthieno[2,3-d]pyrimidine | |

CAS RN |

56843-80-2 | |

| Record name | 4-chloro-2-phenylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)

![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)